3-Pyrrol-1-yl-propionamidine
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Overview
Description
3-Pyrrol-1-yl-propionamidine is a chemical compound characterized by the presence of a pyrrole ring attached to a propionamidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrrole ring is a five-membered nitrogen-containing heterocycle, which is known for its stability and reactivity, making it a valuable scaffold in drug discovery and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrol-1-yl-propionamidine typically involves the reaction of pyrrole with propionamidine under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to form the pyrrole ring . This reaction can be conducted under neutral or weakly acidic conditions, with the addition of a weak acid such as acetic acid to accelerate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to allow the synthesis of N-substituted pyrroles under mild conditions with good to excellent yields . Additionally, the use of manganese complexes and copper catalysts has been explored for selective and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrol-1-yl-propionamidine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms on the pyrrole ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can produce N-alkyl or N-acyl pyrroles .
Scientific Research Applications
3-Pyrrol-1-yl-propionamidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Due to its structural similarity to bioactive molecules, it is explored for its potential in drug discovery and development.
Industry: The compound is used in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Pyrrol-1-yl-propionamidine involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, influencing their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Pyrrole: A simple nitrogen-containing heterocycle with diverse biological and chemical applications.
Pyrrolidine: A saturated analog of pyrrole, known for its use in drug discovery and as a building block for more complex molecules.
Uniqueness: 3-Pyrrol-1-yl-propionamidine is unique due to the presence of the propionamidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-pyrrol-1-ylpropanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7(9)3-6-10-4-1-2-5-10/h1-2,4-5H,3,6H2,(H3,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKUTOTRXCCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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